3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
The compound “3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid” is a biphenyl derivative. Biphenyls are aromatic compounds consisting of two phenyl rings connected by a single bond. This compound has several substituents on the phenyl rings, including a benzyloxy group, a fluorine atom, a methoxy group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the benzyloxy, fluoro, methoxy, and carboxylic acid groups. This could potentially be achieved through reactions such as Friedel-Crafts alkylation, halogenation, and carboxylation .Molecular Structure Analysis
The presence of the biphenyl structure may allow for rotation around the single bond connecting the two phenyl rings, leading to different conformations. The electron-donating methoxy and benzyloxy groups and the electron-withdrawing fluoro and carboxylic acid groups could also influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of the various functional groups. For example, the benzyloxy group could potentially be cleaved under acidic conditions, and the carboxylic acid group could participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure and the functional groups present. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Pharmaceuticals
Biphenyl derivatives are used to produce an extensive range of drugs . They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Agriculture
Products for agriculture are also produced using biphenyl derivatives .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers in OLEDs .
Liquid Crystals
Benzylic Oxidations and Reductions
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, S N 1, S N 2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that this compound could be used in reactions involving benzylic oxidations and reductions .
Benzilic Acid Rearrangement
The benzilic acid rearrangement is formally the 1,2-rearrangement of 1,2-diketones to form α-hydroxy–carboxylic acids using a base . This reaction receives its name from the reaction of benzil with potassium hydroxide to form benzilic acid . This suggests that this compound could potentially be used in reactions involving benzilic acid rearrangement .
Antioxidant and Antimicrobial Activity
A study mentioned the synthesis, structural analysis, in vitro antioxidant, antimicrobial activity and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . This suggests that this compound could potentially have antioxidant and antimicrobial properties .
Synthesis of Substituted Benzoic Acids
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that this compound could be used in reactions involving the synthesis of substituted benzoic acids .
Reduction of Nitro Groups and Aryl Ketones : Electrophilic nitration and Friedel-Crafts acylation reactions introduce deactivating, meta-directing substituents on an aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups . This suggests that this compound could potentially be used in reactions involving the reduction of nitro groups and aryl ketones .
Reactions of Alkylbenzenes
Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides . This suggests that this compound could be used in reactions involving the reactions of alkylbenzenes .
Future Directions
properties
IUPAC Name |
4-(3-fluoro-5-phenylmethoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO4/c1-25-20-11-15(7-8-19(20)21(23)24)16-9-17(22)12-18(10-16)26-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIRWUWFMLAYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid |
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